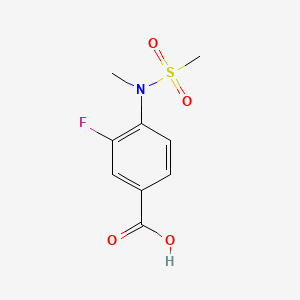3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid
CAS No.: 2138001-96-2
Cat. No.: VC12006311
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138001-96-2 |
|---|---|
| Molecular Formula | C9H10FNO4S |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | CKUIBBAWCLZPNQ-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C |
| Canonical SMILES | CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, reflects its three key functional groups:
-
A fluorine atom at the benzene ring’s third position.
-
An N-methylmethanesulfonamido group (-N(CH₃)SO₂CH₃) at the fourth position.
-
A carboxylic acid group (-COOH) at the first position.
Its molecular formula is C₈H₈FNO₄S, with a molecular weight of 233.22 g/mol . The fluorine atom introduces electronegativity, while the sulfonamido group contributes to hydrogen-bonding potential and metabolic stability.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remain unpublished, structural analogs such as 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3) exhibit planar aromatic rings with substituents influencing intermolecular interactions . Infrared (IR) spectroscopy of similar sulfonamides reveals characteristic peaks:
-
S=O stretching at 1150–1350 cm⁻¹.
-
C-F stretching near 1100 cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of 4-aminobenzoic acid:
-
Sulfonamidation: Reaction of 4-amino-3-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.
-
N-Methylation: Quaternization of the sulfonamide’s nitrogen using methyl iodide or dimethyl sulfate .
Alternative routes may involve:
-
Direct coupling of pre-formed N-methylmethanesulfonamide to 3-fluoro-4-bromobenzoic acid via Ullmann or Buchwald-Hartwig amination.
-
Hydrolysis of ester-protected derivatives to yield the free carboxylic acid .
Optimized Procedure (Hypothetical)
Step 1: Synthesis of 4-(Methylsulfonamido)-3-fluorobenzoic Acid
-
Dissolve 4-amino-3-fluorobenzoic acid (10 mmol) in anhydrous dichloromethane (30 mL).
-
Add methanesulfonyl chloride (12 mmol) dropwise under nitrogen at 0°C.
-
Stir for 4 hours at room temperature, then quench with ice water.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 2: N-Methylation
-
Dissolve the sulfonamide intermediate (5 mmol) in DMF (15 mL).
-
Add methyl iodide (6 mmol) and K₂CO₃ (10 mmol).
-
Heat at 60°C for 12 hours, filter, and purify via recrystallization .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.22 g/mol | |
| Density | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| LogP (Octanol-Water) | Estimated: 1.2–1.8 | – |
The absence of reported melting/boiling points suggests further experimental characterization is needed. Computational models predict moderate hydrophilicity (LogP ~1.5) due to the polar sulfonamido and carboxylic acid groups.
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol/water mixtures .
-
Stability: The sulfonamido group confers resistance to enzymatic hydrolysis, while the carboxylic acid may form salts (e.g., sodium, potassium) for enhanced aqueous solubility .
Challenges and Future Directions
-
Synthetic Optimization: Current methods require validation and yield improvement.
-
Biological Screening: Prioritize assays against bacterial targets (e.g., Staphylococcus aureus) and neurological enzymes.
-
Salt Formation: Explore sodium or lysine salts to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume